Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)-
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Overview
Description
Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)- is a chemical compound with a unique structure that includes an oxazole ring substituted with dimethyl and trimethoxyphenyl groups.
Preparation Methods
The synthesis of Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with 4,5-dimethyl-1,2-diaminobenzene in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the oxazole ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .
Scientific Research Applications
Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate.
Industry: Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes in cancer cells. The trimethoxyphenyl group plays a crucial role in binding to these targets, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)- can be compared with other similar compounds, such as:
Oxazole, 4,5-dimethyl-: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(3,4,5-trimethoxyphenyl)-:
2,4,5-Trimethyl-1,3-oxazole: Another derivative with distinct chemical properties and uses.
The uniqueness of Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)- lies in its combination of the oxazole ring with the trimethoxyphenyl group, which imparts specific reactivity and biological activity .
Properties
IUPAC Name |
4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-8-9(2)19-14(15-8)10-6-11(16-3)13(18-5)12(7-10)17-4/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSGRFXZRICUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478813 |
Source
|
Record name | Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832076-80-9 |
Source
|
Record name | Oxazole, 4,5-dimethyl-2-(3,4,5-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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